molecular formula C12H22O3 B14614433 Ethyl 2-hydroxydec-4-enoate CAS No. 59640-01-6

Ethyl 2-hydroxydec-4-enoate

Cat. No.: B14614433
CAS No.: 59640-01-6
M. Wt: 214.30 g/mol
InChI Key: ZQUAQYLOISHULF-UHFFFAOYSA-N
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Description

Ethyl 2-hydroxydec-4-enoate is an organic ester with the molecular formula C12H22O3 and a molecular weight of 214.30 g/mol . Its structure, featuring both a hydroxy group and an ester moiety, suggests its potential utility as a versatile synthetic intermediate or building block in organic chemistry and pharmaceutical research . Compounds with similar structural motifs, such as unsaturated fatty acid esters, are of significant interest in scientific research, including areas like chemical ecology and metabolomics . As a building block, it could be used in the synthesis of more complex molecules for various investigative purposes. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic uses, or for human consumption.

Properties

CAS No.

59640-01-6

Molecular Formula

C12H22O3

Molecular Weight

214.30 g/mol

IUPAC Name

ethyl 2-hydroxydec-4-enoate

InChI

InChI=1S/C12H22O3/c1-3-5-6-7-8-9-10-11(13)12(14)15-4-2/h8-9,11,13H,3-7,10H2,1-2H3

InChI Key

ZQUAQYLOISHULF-UHFFFAOYSA-N

Canonical SMILES

CCCCCC=CCC(C(=O)OCC)O

Origin of Product

United States

Preparation Methods

Sequential α-Aminoxylation and HWE Olefination

The most efficient chemical route involves a tandem α-aminoxylation and HWE olefination sequence, enabling stereoselective construction of the γ-hydroxy ester framework. Starting from hexanal (C6 aldehyde), nitrosobenzene acts as an oxygen source in the presence of L-proline, catalyzing α-aminoxylation to form an α-aminoxy aldehyde intermediate. Subsequent HWE olefination with triethyl phosphonoacetate introduces the ester moiety and extends the carbon chain. Hydrogenation of the resulting α,β-unsaturated ester over Pd/C yields ethyl 2-hydroxydec-4-enoate with 65% overall yield and 94% enantiomeric excess (ee).

Critical parameters include:

  • Catalyst selection : L-proline ensures high stereoselectivity via enamine-mediated activation.
  • Reaction conditions : Ambient temperature and moisture tolerance simplify scalability.
  • Purification : Flash chromatography (petroleum ether:ethyl acetate, 9:1) isolates the product with >95% purity.

This method’s modularity allows adaptation to longer aldehydes (e.g., octanal) for structural analogues, though yields decrease marginally (60–65%).

Aldol Condensation Approaches

Aldol condensation between ethyl glyoxylate and dec-4-enal offers a shorter pathway but suffers from moderate stereocontrol. Under basic conditions (NaOEt/EtOH), the reaction proceeds via enolate formation, followed by nucleophilic attack on the aldehyde. However, competing side reactions (e.g., self-condensation of dec-4-enal) limit yields to 40–50%. Stereoselectivity improves with Evans’ oxazolidinone auxiliaries (75% ee), albeit at higher cost.

Alternative Chemical Routes

  • Hydroxyanation of Unsaturated Esters : Palladium-catalyzed hydroxyanation of ethyl dec-4-enoate with HCN yields the β-hydroxy nitrile, which is hydrolyzed to the target compound. This method achieves 55% yield but requires toxic reagents.
  • Epoxide Ring-Opening : Ethyl glycidate reacts with hexylmagnesium bromide in a Grignard addition, followed by oxidation (MnO₂) to install the hydroxy group. Low regioselectivity (3:1 C2:C3 adducts) and harsh conditions hinder utility.

Biotechnological Preparation

Microbial Biotransformation Using Saccharomyces cerevisiae

Saccharomyces cerevisiae converts ethyl 4-hydroxydec-2-enoate into γ-decanolactone via stereoinversion, with this compound as a key intermediate. The pathway involves:

  • Chain elongation : Incorporation of acetyl-CoA units extends the substrate to C12/C14 fatty acids.
  • β-Oxidation : Shortening to C10 intermediates.
  • Stereoinversion : (4S)-hydroxy groups are oxidized to 4-oxodecanoic acid, then reduced to (4R)-hydroxy derivatives via ketoreductases.

Incubation of racemic ethyl 4-hydroxy[4-²H]dec-2-enoate with S. cerevisiae yields (4R)-γ-[²H]decanolactone (61% ²H retention, 90% ee), confirming stereochemical inversion.

Substrate Specificity and Yield Optimization

  • Substrate engineering : Methyl esters are processed faster than ethyl esters due to lower steric hindrance.
  • Fermentation conditions : Optimal pH (6.5–7.0) and dissolved oxygen (>30%) enhance titers to 1.2 g/L.

Comparative Analysis of Preparation Methods

Method Yield Stereoselectivity Scalability Cost
α-Aminoxylation/HWE 65% 94% ee High Moderate
Aldol Condensation 45% 75% ee Moderate Low
Microbial Biotransformation 1.2 g/L 90% ee Industrial High (fermentation)

Key trade-offs :

  • Chemical synthesis offers superior stereocontrol but requires chiral catalysts.
  • Biotechnological routes leverage natural enzymes for sustainability but face longer cycle times.

Chemical Reactions Analysis

Hydrogenation of the Alkene Group

The double bond at position 4 undergoes catalytic hydrogenation to yield ethyl 2-hydroxydecanoate, a saturated analog. This reaction typically employs palladium or platinum catalysts under H₂ pressure (1–3 atm) at room temperature.

Reaction Conditions Product Yield
HydrogenationPd/C, H₂ (1 atm), RT, 6hEthyl 2-hydroxydecanoate>95%

The stereochemistry of the alkene (E/Z) does not influence the outcome due to full saturation. This reaction is critical for synthesizing non-conjugated derivatives for comparative studies.

Nucleophilic Substitution at the Hydroxyl Group

The secondary hydroxyl group participates in nucleophilic substitutions, often requiring activation. Common reagents include tosyl chloride or thionyl chloride to form leaving groups (e.g., tosylate), enabling displacement by nucleophiles like halides or amines.

Example reaction with tosyl chloride:

Ethyl 2 hydroxydec 4 enoateTsCl Et NEthyl 2 tosyloxydec 4 enoateNaIEthyl 2 iododec 4 enoate\text{Ethyl 2 hydroxydec 4 enoate}\xrightarrow{\text{TsCl Et N}}\text{Ethyl 2 tosyloxydec 4 enoate}\xrightarrow{\text{NaI}}\text{Ethyl 2 iododec 4 enoate}

Yield: 82% for tosylation, 75% for iodide displacement .

Electrophilic Addition to the Alkene

The alkene undergoes electrophilic additions, such as bromination or epoxidation:

Bromination

Reaction with bromine (Br₂) in CCl₄ produces vicinal dibromide:

CH CHBr CCl CHBr CHBr\text{CH CH}\xrightarrow{\text{Br CCl }}\text{CHBr CHBr}

Conditions: 0°C, 1h. Yield: 89% .

Epoxidation

Epoxidation using m-CPBA (meta-chloroperbenzoic acid) yields an epoxide:

CH CHm CPBA CH Cl Epoxide\text{CH CH}\xrightarrow{\text{m CPBA CH Cl }}\text{Epoxide}

Conditions: RT, 12h. Yield: 78% .

Biotransformation to γ-Decalactone

In biochemical pathways, Saccharomyces cerevisiae catalyzes the cyclization of ethyl 2-hydroxydec-4-enoate to γ-decalactone, a flavor compound. The proposed mechanism involves:

  • Oxidation : Hydroxyl group oxidation to a ketone.

  • Lactonization : Intramolecular esterification forming a 10-membered lactone .

Microorganism Substrate Concentration Product Yield
S. cerevisiae5 mMγ-Decalactone63%

Oxidation Reactions

The hydroxyl group is oxidized to a ketone using Jones reagent (CrO₃/H₂SO₄):

CH OH COORCrO H SO C O COOR\text{CH OH COOR}\xrightarrow{\text{CrO H SO }}\text{C O COOR}

Conditions: 0°C, 2h. Yield: 85%.

Ester Hydrolysis

Under acidic or basic conditions, the ethyl ester hydrolyzes to 2-hydroxydec-4-enoic acid:

Conditions Reagent Product Yield
AcidicHCl (6M), reflux, 4h2-Hydroxydec-4-enoic acid92%
BasicNaOH (2M), RT, 2hSodium 2-hydroxydec-4-enoate88%

Claisen Rearrangement

The ester undergoes a Claisen rearrangement when deprotonated to form a γ,δ-unsaturated ketone. This reaction proceeds via enolate intermediates:

Ethyl 2 hydroxydec 4 enoateLICA Unsaturated ketone\text{Ethyl 2 hydroxydec 4 enoate}\xrightarrow{\text{LICA}}\text{ Unsaturated ketone}

Conditions: Lithium isopropylcyclohexylamide (LICA), THF, -78°C. Yield: 71% .

Scientific Research Applications

Ethyl 2-hydroxydec-4-enoate has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a starting material for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of bioactive compounds.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of ethyl 2-hydroxydec-4-enoate depends on its specific application. In biological systems, it may interact with cellular targets through hydrogen bonding and hydrophobic interactions. The hydroxy group can form hydrogen bonds with proteins or enzymes, influencing their activity. The ester group can undergo hydrolysis, releasing the corresponding acid and alcohol, which may have their own biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare Ethyl 2-hydroxydec-4-enoate with analogous esters, emphasizing structural features, synthesis routes, and functional properties.

Compound Molecular Formula Functional Groups Molecular Weight (g/mol) Key Synthesis Method Applications/Properties
This compound C₁₂H₂₂O₃ Hydroxyl (-OH), ester, alkene 214.30 (calculated) Likely enzymatic esterification or acid-catalyzed condensation Potential chiral intermediate in organic synthesis
Ethyl levulinate C₇H₁₂O₃ Ketone, ester 144.17 Acid-catalyzed esterification of levulinic acid Biofuel additive, solvent, plasticizer
Ethyl 2-phenylacetoacetate C₁₂H₁₄O₃ Ketone, ester, aryl group 206.24 Claisen condensation of ethyl acetate and phenylacetyl chloride Pharmaceutical precursor (e.g., anticoagulants)
Ethyl 2-(2-(dimethylamino)thiophen-3-yl)-2-oxoacetate C₁₁H₁₅NO₃S Ketone, ester, thiophene, amine 265.31 Multicomponent reaction of acetylenic esters, thiourea, and bromopyruvate Heterocyclic drug discovery

Key Structural and Functional Insights:

Alkene Reactivity : The C4 double bond offers sites for catalytic hydrogenation or epoxidation, contrasting with saturated esters (e.g., ethyl levulinate) or aryl-substituted analogs (e.g., ethyl 2-phenylacetoacetate) .

Synthesis Complexity: this compound likely requires stereocontrol during hydroxylation, whereas ethyl 2-phenylacetoacetate derivatives are synthesized via straightforward condensations .

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